molecular formula C9H14N2 B14859073 2-(4,5-Dimethylpyridin-2-YL)ethanamine

2-(4,5-Dimethylpyridin-2-YL)ethanamine

Cat. No.: B14859073
M. Wt: 150.22 g/mol
InChI Key: SGHNUXMEMMEZNT-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylpyridin-2-YL)ethanamine is a pyridine derivative featuring a six-membered aromatic ring with two methyl groups at the 4- and 5-positions and an ethanamine side chain at the 2-position. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(4,5-dimethylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-7-5-9(3-4-10)11-6-8(7)2/h5-6H,3-4,10H2,1-2H3

InChI Key

SGHNUXMEMMEZNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylpyridin-2-YL)ethanamine typically involves the alkylation of 4,5-dimethylpyridine with an appropriate alkylating agent. One common method is the reaction of 4,5-dimethylpyridine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4,5-Dimethylpyridin-2-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Analogs

Substituent Position Variations
  • 2-(4,6-Dimethylpyridin-2-YL)ethanamine Core Structure: Pyridine with methyl groups at 4 and 6 positions.
  • 2-(5-Ethylpyridin-2-YL)ethanamine

    • Core Structure : Pyridine with an ethyl group at the 5-position.
    • Key Differences : The larger ethyl substituent increases lipophilicity, which may enhance membrane permeability but reduce selectivity in enzyme interactions compared to methyl groups .
Side Chain Variations
  • (4,5-Dimethylpyridin-2-YL)methanamine
    • Core Structure : Pyridine with methyl groups at 4 and 5 positions.
    • Key Differences : The shorter methanamine side chain (-CH₂NH₂) limits hydrogen-bonding capabilities and reduces conformational flexibility, leading to weaker receptor interactions compared to ethanamine derivatives .

Pyrimidine-Based Analogs

  • 2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride Core Structure: Pyrimidine (two nitrogen atoms) with methyl groups at 4, 5, and 6 positions.
  • 2-(4,6-Dimethylpyrimidin-2-YL)ethanamine

    • Core Structure : Pyrimidine with methyl groups at 4 and 6 positions.
    • Key Differences : The lack of a 5-methyl group reduces steric hindrance, possibly enhancing reactivity in nucleophilic substitution reactions .

Data Tables: Structural and Functional Comparison

Table 1: Comparison of Pyridine Derivatives

Compound Name Substituents (Pyridine) Side Chain Notable Properties
2-(4,5-Dimethylpyridin-2-YL)ethanamine 4-CH₃, 5-CH₃ -CH₂CH₂NH₂ High receptor selectivity
2-(4,6-Dimethylpyridin-2-YL)ethanamine 4-CH₃, 6-CH₃ -CH₂CH₂NH₂ Lower steric hindrance
(4,5-Dimethylpyridin-2-YL)methanamine 4-CH₃, 5-CH₃ -CH₂NH₂ Reduced hydrogen-bonding capacity

Table 2: Comparison with Pyrimidine Derivatives

Compound Name Core Structure Substituents Notable Properties
2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine Pyrimidine 4-CH₃, 5-CH₃, 6-CH₃ Enhanced kinase inhibition
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine Pyrimidine 4-CH₃, 6-CH₃ Higher nucleophilic reactivity

Research Findings and Implications

Substituent Position and Size :

  • Methyl groups at the 4- and 5-positions on pyridine optimize steric and electronic interactions, as seen in the superior receptor binding of this compound compared to analogs with substituents at 4,6 or 5-ethyl positions .
  • Ethyl groups increase lipophilicity but may compromise target specificity .

Core Heterocycle :

  • Pyrimidine-based analogs exhibit distinct biological activities (e.g., kinase inhibition) due to the dual nitrogen atoms, whereas pyridine derivatives are more suited for neurotransmitter analog synthesis .

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